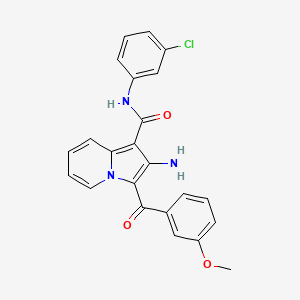

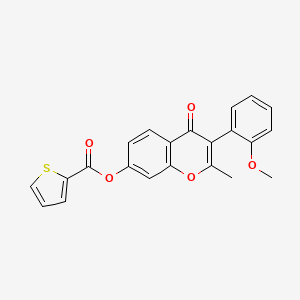

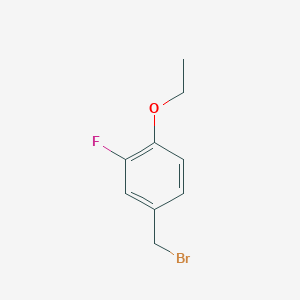

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide, also known as DMABN, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMABN is a synthetic compound that has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers studying various biological processes.

Applications De Recherche Scientifique

HDAC Inhibition and Cancer Therapy

A study on N-acylhydrazone (NAH) derivatives, including compounds with structural similarities to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2,3-dimethoxybenzamide, explored their role as histone deacetylase (HDAC) 6/8 dual inhibitors. This research highlighted the potential of these compounds in molecular therapies for cancer, especially due to their influence on cell migration and induction of cell cycle arrest and apoptosis in cancer cells (Rodrigues et al., 2016).

Synthetic Utility in Organic Chemistry

N,N-Dimethylbenzamide, a compound related to the chemical of interest, was studied for its reactions with vicinal cis-diols, revealing its utility in synthetic organic chemistry. This compound can act as a temporary protecting group for vicinal diols, useful in indirect selective benzoylation and acetylation (Hanessian & Moralioglu, 1972).

Selenoxanthones Synthesis

The synthesis of selenoxanthones, a class of organic compounds, involved derivatives of N, N-diethyl benzamide with structural similarities to this compound. This study contributes to the field of organic synthesis and the exploration of novel compounds with potential pharmacological properties (Brennan, Donnelly, & Detty, 2003).

Microsomal Demethylation Studies

Research on the metabolism of N,N-dimethylbenzamides, closely related to the target compound, provided insights into the microsomal demethylation process. This study is significant for understanding drug metabolism and the interactions of similar compounds within biological systems (Constantino, Rosa, & Iley, 1992).

Gastrointestinal Prokinetic Activity

A study focused on N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally related to the chemical of interest, for their potential gastrointestinal prokinetic and antiemetic activities. This research provides a foundation for developing new drugs in treating gastrointestinal disorders (Sakaguchi et al., 1992).

Optical Device Applications

The nonlinear optical properties of a derivative compound were investigated, demonstrating potential applications in optical devices such as optical limiters. This research extends the application of similar compounds into the field of materials science and photonics (Rahulan et al., 2014).

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-21(2)14-10-8-13(9-11-14)16(22)12-20-19(23)15-6-5-7-17(24-3)18(15)25-4/h5-11,16,22H,12H2,1-4H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYNGAFSAFIDAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=C(C(=CC=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

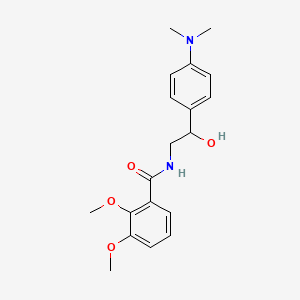

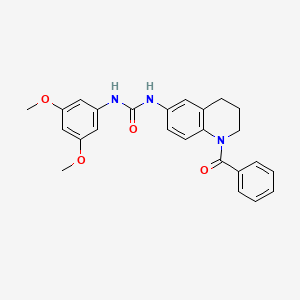

![1-[8-(4-methylbenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2391323.png)

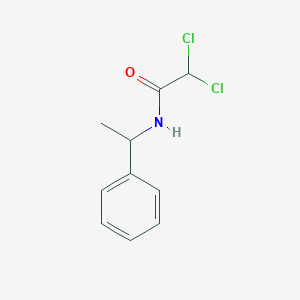

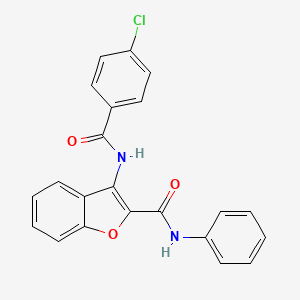

![9-(5-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2391330.png)

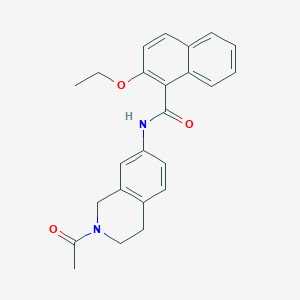

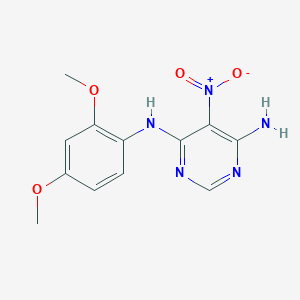

![2-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B2391339.png)

![4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylic acid](/img/structure/B2391345.png)